molecular formula C11H16N2O3S B14835016 N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide

N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide

Katalognummer: B14835016
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: BYUWIGZMGIFYFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist, depending on the target. For example, it may interact with adrenergic receptors, leading to vasoconstriction or other physiological effects .

Vergleich Mit ähnlichen Verbindungen

N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H16N2O3S

Molekulargewicht

256.32 g/mol

IUPAC-Name

N-[4-cyclopropyloxy-2-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-12-11-7-9(16-8-3-4-8)5-6-10(11)13-17(2,14)15/h5-8,12-13H,3-4H2,1-2H3

InChI-Schlüssel

BYUWIGZMGIFYFV-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=CC(=C1)OC2CC2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.